molecular formula C19H20N2O3S B6450950 4-(cyclopropylmethyl)-2-(3-ethylphenyl)-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione CAS No. 2549064-63-1

4-(cyclopropylmethyl)-2-(3-ethylphenyl)-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione

Cat. No.: B6450950
CAS No.: 2549064-63-1
M. Wt: 356.4 g/mol
InChI Key: HDUHWYWTFAHEGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(cyclopropylmethyl)-2-(3-ethylphenyl)-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione is a benzothiadiazine derivative characterized by a bicyclic core structure with sulfonamide and trione functional groups. The cyclopropane methyl group at position 4 and the 3-ethylphenyl substituent at position 2 confer distinct steric and electronic properties, influencing its pharmacological and physicochemical behavior. Benzothiadiazines are widely studied for their modulation of ionotropic glutamate receptors, particularly AMPA receptors, which are critical in neurological disorders such as cognitive impairment and epilepsy .

Properties

IUPAC Name

4-(cyclopropylmethyl)-2-(3-ethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-2-14-6-5-7-16(12-14)21-19(22)20(13-15-10-11-15)17-8-3-4-9-18(17)25(21,23)24/h3-9,12,15H,2,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDUHWYWTFAHEGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Modifications at Position 4

  • Cyclopropane Methyl vs. Cyclobutane Methyl :
    The replacement of cyclopropane with cyclobutane (as in 4-(cyclobutylmethyl)-2-(3-ethylphenyl)-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione, ) increases steric bulk but reduces conformational strain. Cyclopropane’s rigidity may enhance receptor binding specificity compared to larger cycloalkane substituents .

  • Ethyl vs. In contrast, the ethyl group in the target compound offers lipophilicity, favoring blood-brain barrier penetration .

Position 2 Modifications

  • 3-Ethylphenyl vs. Styryl or Methoxyphenyl :
    Styryl substituents (e.g., 3-(α-styryl)-1,2,4-benzothiadiazine-1,1-dioxides, ) introduce π-π stacking capabilities, while methoxyphenyl groups (e.g., 2-benzyl-3-(4-methoxyphenyl)-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1-dione, ) enhance solubility via hydrogen bonding. The 3-ethylphenyl group balances hydrophobicity and steric effects .

Pharmacological Activity

AMPA Receptor Modulation

  • Potency and Selectivity :
    The target compound shares structural homology with cyclothiazide (a benzothiadiazine AMPA receptor desensitization inhibitor, EC₅₀ ~100 µM, ) but differs in substituents. Cyclothiazide’s bicycloheptenyl group confers high potency (18-fold enhancement of glutamate currents), whereas the cyclopropane methyl group in the target compound may prioritize metabolic stability over potency .

  • Comparison with IDRA-21 :
    IDRA-21 (7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dione, ) lacks the trione moiety but includes a chlorine atom at position 7, which enhances receptor affinity. The target compound’s trione group likely introduces additional hydrogen-bonding interactions but may reduce bioavailability .

Drug-Likeness and Toxicity

  • Lipophilicity (LogP): The cyclopropane methyl group (LogP ~2.5) improves membrane permeability compared to polar analogs like 5-amino-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione (LogP ~0.8, ).
  • Toxicity : Chlorinated derivatives (e.g., 6-chloro-3,4-dihydro-7-sulfamoyl-2H-1,2,4-benzothiadiazine-1,1-dioxide, ) exhibit higher acute toxicity (LD₅₀ <50 mg/kg in rodents) compared to alkyl-substituted compounds like the target molecule (predicted LD₅₀ >200 mg/kg) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.